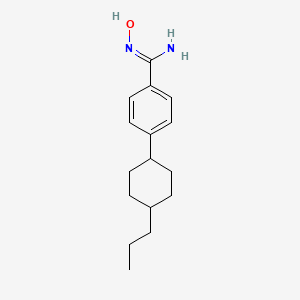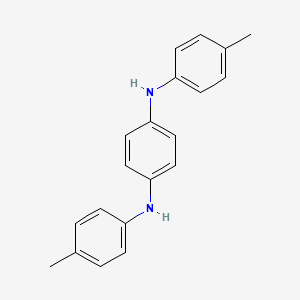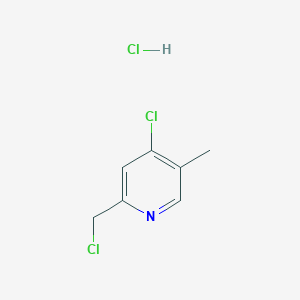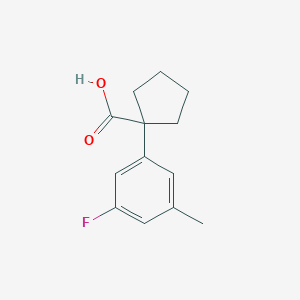
N-(5-Nitropentyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitropentyl)phthalimide is a derivative of phthalimide, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Nitropentyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 5-nitropentylamine. The reaction typically involves heating phthalic anhydride with the amine in the presence of a suitable solvent, such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of phthalimides, including this compound, often involves continuous processes where phthalic anhydride and the corresponding amine are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitropentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: N-(5-Aminopentyl)phthalimide.
Substitution: Various N-substituted phthalimides.
Hydrolysis: Phthalic acid and 5-nitropentylamine.
Scientific Research Applications
N-(5-Nitropentyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The biological activity of N-(5-Nitropentyl)phthalimide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and cell proliferation, leading to its potential use as an anti-inflammatory and anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-(5-Nitropentyl)phthalimide can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis.
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(5-nitropentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-12-10-6-2-3-7-11(10)13(17)14(12)8-4-1-5-9-15(18)19/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
JRKJVFOQSJBDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)



![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)


